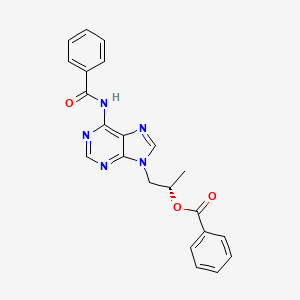

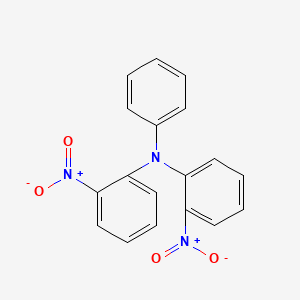

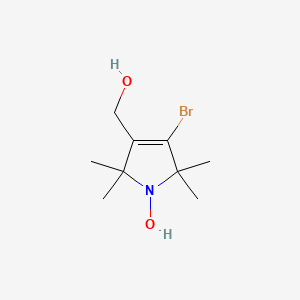

![molecular formula C9H19NO2 B562052 N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine CAS No. 65960-33-0](/img/structure/B562052.png)

N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

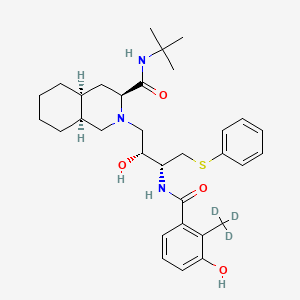

“N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine” is a complex organic compound. The compound contains a dioxolane ring, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .

Synthesis Analysis

Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For example, the compound methyl cyclohexanone-4-carboxylate, where lithium aluminium hydride reduction will produce 4-hydroxymethylcyclohexanol. The ester functional group can be reduced without affecting the ketone by protecting the ketone as a ketal .Molecular Structure Analysis

The molecular structure of “N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine” is complex. The compound contains a dioxolane ring, which is a heterocyclic acetal . The corresponding saturated 6-membered C4O2 rings are called dioxanes . The isomeric 1,2-dioxolane (wherein the two oxygen centers are adjacent) is a peroxide .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the ketal is produced by acid catalysed reaction with ethylene glycol, the reduction reaction carried out, and the protecting group removed by hydrolysis to produce 4-hydroxymethylcyclohexanone . NaBArF4 can also be used for deprotection of acetal or ketal-protected carbonyl compounds .Physical And Chemical Properties Analysis

The compound is likely to be a liquid at room temperature . It has a strong, fruity, apple-like, slightly green odor . The density is 1.084–1.092, and the refractive index is 1.431–1.435 .Applications De Recherche Scientifique

Biomarkers for Investigating Tobacco and Cancer

The measurement of human urinary carcinogen metabolites, including those from tobacco, provides crucial insights into cancer research. These biomarkers, such as trans,trans-muconic acid and S-phenylmercapturic acid (metabolites of benzene), along with others quantified in smokers or those exposed to environmental tobacco smoke, are essential in studying carcinogen dose, exposure delineation, and metabolism in humans. Particularly, NNAL and NNAL-Gluc, derived from tobacco-specific carcinogens, have shown high utility in evaluating environmental tobacco smoke exposure due to their sensitivity and specificity (Hecht, 2002).

Environmental Impact of Nitrogen-Containing Compounds

Total volatile basic nitrogen (TVB-N) and methylated amines in meat have been investigated for their potential detrimental health effects. The production pathways of TVB-N and its association with human health are critical areas of research. Findings suggest that controlling bacterial contamination and temperature abuse can significantly reduce TVB-N levels in meat, potentially mitigating health risks associated with trimethylamine (TMA) and TMA oxide, which have been linked to diseases like atherosclerosis, cancers, and diabetes (Bekhit et al., 2021).

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Hazardous Compounds

The degradation of nitrogen-containing compounds, such as aromatic amines, dyes, and pesticides, through advanced oxidation processes (AOPs) is a focus of environmental science research. These compounds, resistant to conventional degradation, pose global concerns due to their toxicity and persistence in water. AOPs, including ozone and Fenton processes, have been identified as effective methods for the mineralization and overall treatment of these recalcitrant compounds, highlighting the necessity for tailored hybrid methods for specific effluents (Bhat & Gogate, 2021).

Ethyl Tertiary-Butyl Ether (ETBE) Toxicological Review

ETBE, used in gasoline to improve octane numbers and reduce emissions, has been studied for its toxicological effects and environmental fate. Inhalation is the primary exposure route, with ETBE metabolism leading to compounds like tertiary-butyl alcohol (TBA) and acetaldehyde. Despite low toxicity and non-irritant properties, ETBE's effects on the kidney and liver, and its contribution to carcinogenicity through TBA in rats, are of concern. The review emphasizes the need for comprehensive evaluations of ETBE's environmental and health impacts, especially concerning its use in fuel (Mcgregor, 2007).

Propriétés

IUPAC Name |

N-ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-10-6-4-5-9(2)11-7-8-12-9/h10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQFEODULLSTRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC1(OCCO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652585 |

Source

|

| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65960-33-0 |

Source

|

| Record name | N-Ethyl-2-methyl-1,3-dioxolane-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65960-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

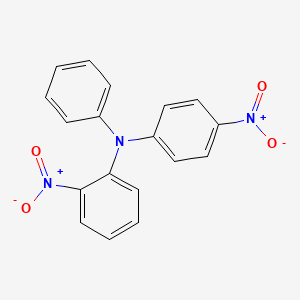

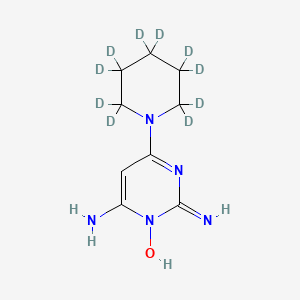

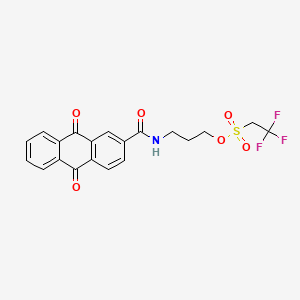

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)